Hexanoic acid, 6-[(triphenylmethyl)thio]-, 2,5-dioxo-1-pyrrolidinyl ester
Description
Hexanoic acid, 6-[(triphenylmethyl)thio]-, 2,5-dioxo-1-pyrrolidinyl ester (hereafter referred to as the "target compound") is a functionalized hexanoic acid derivative containing a triphenylmethyl (trityl) thioether group and an activated 2,5-dioxo-1-pyrrolidinyl (succinimidyl) ester. The trityl group provides steric bulk and hydrophobicity, while the succinimidyl ester enables efficient conjugation with nucleophiles like amines.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 6-tritylsulfanylhexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29NO4S/c31-26-20-21-27(32)30(26)34-28(33)19-11-4-12-22-35-29(23-13-5-1-6-14-23,24-15-7-2-8-16-24)25-17-9-3-10-18-25/h1-3,5-10,13-18H,4,11-12,19-22H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUUAUZIVAPAXER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCCSC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Hexanoic acid, 6-[(triphenylmethyl)thio]-, 2,5-dioxo-1-pyrrolidinyl ester (CAS Number: 1398623-71-6) is a synthetic compound that combines a hexanoic acid moiety with a triphenylmethylthio group and a pyrrolidinyl ester. Its unique structure suggests potential biological activities that merit investigation. This article reviews the biological activity of this compound, summarizing findings from diverse research studies and presenting relevant data in tables.
Chemical Structure and Properties
- Molecular Formula : C29H29NO4S
- Molecular Weight : 487.61 g/mol
- SMILES Notation : O=C(ON1C(=O)CCC1=O)CCCCCSC(c1ccccc1)(c1ccccc1)c1ccccc1
Antimicrobial Activity
Research indicates that compounds similar to hexanoic acid derivatives exhibit significant antimicrobial properties. For instance, studies on related thioester compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the triphenylmethylthio group may enhance these properties due to its electron-donating characteristics.
| Compound Type | Target Organism | Activity Level |
|---|---|---|
| Thioester | Staphylococcus aureus | High |
| Thioester | Escherichia coli | Moderate |
Anticancer Properties
The anticancer potential of hexanoic acid derivatives has been explored in various studies. For example, compounds containing pyrrolidinyl structures have shown cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
| Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|
| MCF-7 | 43.4 | Apoptosis induction |
| HCT116 | 27.3 | Cell cycle arrest |
Anti-inflammatory Effects
Hexanoic acid derivatives have also been studied for their anti-inflammatory properties. In vitro studies suggest that these compounds can inhibit the production of pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases.
Study on Antimicrobial Efficacy
A recent study examined the antimicrobial efficacy of hexanoic acid derivatives against pathogenic bacteria. The results demonstrated that compounds with a similar structure to hexanoic acid exhibited a minimum inhibitory concentration (MIC) lower than standard antibiotics, suggesting potential as alternative antimicrobial agents.
Study on Anticancer Activity
In another investigation focusing on anticancer properties, hexanoic acid derivatives were tested against breast and colon cancer cell lines. The findings revealed that these compounds significantly reduced cell viability and induced apoptosis, highlighting their potential as chemotherapeutic agents.
Comparison with Similar Compounds
The target compound belongs to a family of hexanoic acid derivatives functionalized with the 2,5-dioxo-1-pyrrolidinyl ester group. Below is a detailed comparison with structurally related compounds, highlighting key differences in substituents, molecular properties, and applications.
Structural and Functional Analysis
Table 1: Comparative Analysis of Hexanoic Acid Derivatives with 2,5-Dioxo-1-Pyrrolidinyl Ester
Reactivity and Functional Group Comparison
- Target Compound : The tritylthio group (S–C(C6H5)3) is a bulky, hydrophobic substituent. It may act as a protecting group for thiols or participate in reversible disulfide bond formation. The succinimidyl ester facilitates amine conjugation.
- Acetylthio Derivative (874743-76-7) : The acetylthio group (–S–COCH3) enables thiol-disulfide exchange reactions, making it suitable for coupling with cysteine residues in proteins .
- Acrylamido Derivative (63392-86-9) : The acrylamide group allows for radical polymerization or Michael addition with thiols, useful in hydrogel synthesis .
- Biotinylated Derivative (1219212-66-4): The biotin moiety enables streptavidin-binding applications, such as affinity purification or diagnostic assays .
- Ethenylsulfonyl Derivative (199390-51-7) : The ethenylsulfonyl group reacts rapidly with thiols under mild conditions, ideal for protein labeling .
Physicochemical Properties
- Solubility : The tritylthio group in the target compound likely reduces aqueous solubility compared to acetylthio or ethenylsulfonyl analogs. Biotinylated derivatives exhibit moderate solubility due to polar groups in the biotin moiety .
- Stability : Succinimidyl esters are hydrolytically labile but stable in anhydrous solvents like DMF. Tritylthio groups are stable under neutral conditions but cleaved by acids or reducing agents .
Preparation Methods
Synthesis of the Succinimide Intermediate
- Starting Material: 6-Aminohexanoic acid.
- Reaction: Condensation with succinic anhydride to form 6-(2,5-dioxopyrrolidin-1-yl)hexanoic acid.
- Conditions: Typically performed under mild heating in an inert solvent.
- Outcome: Formation of the succinimide ring providing the 2,5-dioxopyrrolidinyl moiety.
Formation of α-Bromo Carboxylate Derivative
- Intermediate: The succinimide compound is converted to ethyl-2-bromo-6-(2,5-dioxopyrrolidin-1-yl)hexanoate.
- Method: One-pot bromination using optimized procedures such as those described by Schwenk and Papa.
- Notes: Generation of α-bromocarboxylates can be challenging and requires careful control to avoid side reactions.
Introduction of the Triphenylmethylthio Group
- Approach: Nucleophilic substitution of the α-bromo group with a triphenylmethyl thiolate anion.
- Synthesis of Triphenylmethyl Thiolate: Prepared by deprotonation of triphenylmethanethiol under basic conditions.
- Reaction Conditions: Typically conducted in anhydrous solvents under inert atmosphere to prevent oxidation.
- Outcome: Formation of 6-[(triphenylmethyl)thio]-substituted hexanoic acid derivative.
Esterification to Form the 2,5-Dioxo-1-pyrrolidinyl Ester
- Method: Coupling of the carboxylic acid derivative with N-hydroxysuccinimide or direct esterification using activating agents such as carbodiimides (e.g., DCC) or acid chlorides.
- Conditions: Mild temperatures, inert atmosphere, and dry solvents.
- Purification: Column chromatography using silica gel with appropriate solvent systems (e.g., ethyl acetate/petroleum ether/triethylamine).
Representative Reaction Scheme (Simplified)
| Step | Reactants & Reagents | Conditions | Product/Intermediate |
|---|---|---|---|
| 1 | 6-Aminohexanoic acid + Succinic anhydride | Mild heating in inert solvent | 6-(2,5-dioxopyrrolidin-1-yl)hexanoic acid (succinimide intermediate) |
| 2 | Intermediate + Brominating agent | One-pot bromination (Schwenk & Papa method) | Ethyl-2-bromo-6-(2,5-dioxopyrrolidin-1-yl)hexanoate |
| 3 | α-Bromo ester + Triphenylmethanethiolate anion | Anhydrous solvent, inert atmosphere | 6-[(Triphenylmethyl)thio]-substituted hexanoic acid derivative |
| 4 | Acid derivative + N-hydroxysuccinimide or activating agent | Mild temperature, inert atmosphere | Hexanoic acid, 6-[(triphenylmethyl)thio]-, 2,5-dioxo-1-pyrrolidinyl ester |
Analytical and Purification Techniques
- Spectroscopic Confirmation: IR, ^1H NMR, ^13C NMR, and HR-MS are used to confirm the structure of intermediates and final products.
- Chromatography: Silica gel column chromatography with solvent mixtures such as ethyl acetate/petroleum ether/triethylamine to purify the ester.
- Yield: Typical yields for related esters range from moderate to good (20–80%), depending on reaction optimization.
Research Findings and Optimization Notes
- The preparation of α-bromo carboxylates is a key step that can limit overall yield due to side reactions; optimized one-pot procedures improve reproducibility.
- The use of triphenylmethyl as a protecting group for the thiol is advantageous due to its stability under esterification conditions and ease of removal if needed.
- Base-catalyzed transesterification in excess primary alcohols is effective for introducing various alkyl ester chains, suggesting flexibility in modifying the ester moiety.
- Lipophilicity measurements (log k) by RP-HPLC for similar compounds indicate that the triphenylmethylthio substitution significantly affects compound hydrophobicity, which is critical for pharmaceutical applications.
Summary Table of Key Preparation Steps
| Step Number | Reaction Type | Key Reagents/Conditions | Notes/Challenges |
|---|---|---|---|
| 1 | Succinimide formation | 6-Aminohexanoic acid + Succinic anhydride | Mild heating, formation of succinimide ring |
| 2 | α-Bromination | Brominating agent, one-pot Schwenk & Papa method | Control of side reactions critical |
| 3 | Nucleophilic substitution | Triphenylmethanethiolate anion, anhydrous solvent | Requires inert atmosphere |
| 4 | Esterification | Carbodiimide or N-hydroxysuccinimide coupling | Mild conditions, purification by chromatography |
Q & A
Q. What are the limitations of using this compound in protein-protein crosslinking studies?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
